1-Benzyl-2-(3-chloropropyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22ClN |
|---|---|
Molecular Weight |
251.79 g/mol |
IUPAC Name |
1-benzyl-2-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C15H22ClN/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
InChI Key |
ZAKIWTXZVZFZLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCCCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Advanced Transformations of 1 Benzyl 2 3 Chloropropyl Piperidine
Nucleophilic Substitution Reactions Involving the Chloropropyl Group
The 3-chloropropyl group attached to the C2 position of the piperidine (B6355638) ring is a primary alkyl halide, making it an excellent substrate for SN2 reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the elaboration of the molecular scaffold.
The chlorine atom of the 3-chloropropyl side chain can be readily displaced by various nucleophiles to furnish a diverse set of derivatives. For instance, reaction with alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, would be expected to yield the corresponding ether derivatives. This Williamson ether synthesis would proceed via a classic SN2 mechanism, leading to the formation of a new C-O bond.
Similarly, the reaction with primary or secondary amines can be employed to synthesize a range of amine derivatives. The piperidine nitrogen is already tertiary and benzylated, which sterically hinders its reactivity as a nucleophile in intermolecular reactions. Therefore, the primary site of attack for an external amine nucleophile would be the electrophilic carbon of the chloropropyl group. This reaction would lead to the formation of a new C-N bond, extending the side chain and introducing additional nitrogen-based functionality. A variety of amines, including but not limited to ammonia, methylamine, and benzylamine, could be utilized to generate a library of novel compounds.
| Nucleophile | Reaction Type | Potential Product |
|---|---|---|
| Sodium methoxide (NaOCH₃) | Williamson Ether Synthesis | 1-Benzyl-2-(3-methoxypropyl)piperidine |
| Sodium ethoxide (NaOCH₂CH₃) | Williamson Ether Synthesis | 1-Benzyl-2-(3-ethoxypropyl)piperidine |
| Ammonia (NH₃) | Amination | 1-Benzyl-2-(3-aminopropyl)piperidine |
| Methylamine (CH₃NH₂) | Amination | 1-Benzyl-2-(3-(methylamino)propyl)piperidine |
| Benzylamine (C₆H₅CH₂NH₂) | Amination | 1-Benzyl-2-(3-(benzylamino)propyl)piperidine |
The inherent structure of 1-benzyl-2-(3-chloropropyl)piperidine, featuring a nucleophilic nitrogen atom and an electrophilic side chain in proximity, makes it a prime candidate for intramolecular cyclization reactions. Such reactions can lead to the formation of valuable bridged or fused bicyclic alkaloid skeletons, such as indolizidines and quinolizidines.
Intramolecular N-alkylation of the piperidine nitrogen onto the chloropropyl side chain would result in the formation of a new C-N bond and the generation of a bicyclic system. The size of the newly formed ring would depend on the site of the nucleophilic attack. Attack by the piperidine nitrogen would lead to the formation of a five-membered ring fused to the piperidine, resulting in an indolizidine core structure. Alternatively, if a different nucleophile were present in the molecule, other ring sizes could be envisioned. The formation of these bicyclic systems is often facilitated by a base to deprotonate any acidic protons and enhance the nucleophilicity of the attacking atom.
This strategy is a well-established method for the synthesis of various alkaloid natural products and their analogues. The stereochemistry of the starting material would play a crucial role in determining the stereochemical outcome of the cyclization, allowing for the stereoselective synthesis of complex polycyclic structures.
| Reaction Type | Resulting Ring System | Core Structure |
|---|---|---|
| Intramolecular N-Alkylation | Indolizidine | Fused 5/6-membered bicyclic amine |
| Intramolecular N-Alkylation | Quinolizidine (B1214090) | Fused 6/6-membered bicyclic amine |
Electrophilic and Radical Transformations of the Piperidine Ring and Benzyl (B1604629) Group
While the piperidine ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom in its protonated or Lewis acid-complexed state, the benzyl group offers a site for electrophilic aromatic substitution. Furthermore, the benzylic protons are susceptible to radical abstraction, opening avenues for further functionalization.
The phenyl ring of the benzyl group can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The N-benzylpiperidine moiety acts as an ortho-, para-directing group due to the electron-donating nature of the nitrogen atom through resonance, which is moderated by its inductive electron-withdrawing effect. The reaction conditions would need to be carefully controlled to avoid side reactions, such as oxidation of the piperidine ring or cleavage of the benzyl group.
Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic position. This transformation proceeds via a resonance-stabilized benzylic radical intermediate. The resulting benzylic halide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a wide range of functional groups directly attached to the carbon linking the phenyl and piperidine rings.
| Reaction Type | Reagents | Potential Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrobenzyl)-2-(3-chloropropyl)piperidine and 1-(2-Nitrobenzyl)-2-(3-chloropropyl)piperidine |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylbenzyl)-2-(3-chloropropyl)piperidine |
| Radical Bromination | NBS, AIBN | 1-(Bromo(phenyl)methyl)-2-(3-chloropropyl)piperidine |
Derivatization Strategies for Diversification of the Molecular Scaffold
Beyond the primary reactions at the main functional groups, further derivatization of this compound can be achieved through functional group interconversions on the aliphatic side chain and modifications at the piperidine nitrogen. These strategies allow for fine-tuning of the molecule's properties and the creation of a diverse library of analogues.
The chlorine atom on the propyl side chain can be viewed as a versatile handle for a variety of functional group interconversions. For example, displacement of the chloride with iodide, often achieved using sodium iodide in acetone (B3395972) (Finkelstein reaction), can generate the more reactive iodo-analogue, which can be beneficial for subsequent nucleophilic substitution reactions.
Furthermore, the chloro group can be converted to other functional groups such as nitriles (via reaction with cyanide), azides (via reaction with sodium azide), and thiols (via reaction with sodium hydrosulfide). These new functional groups can then be subjected to further transformations, such as reduction of the nitrile or azide (B81097) to an amine, or oxidation of the thiol to a sulfonic acid, thereby greatly expanding the chemical space accessible from the parent compound.
The N-benzyl group, while often serving as a protecting group, can also be a point of modification. Catalytic hydrogenation is a common method for the debenzylation of N-benzyl amines. This reaction, typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, would cleave the C-N bond to yield 2-(3-chloropropyl)piperidine (B13977241) and toluene.
The resulting secondary amine is a versatile intermediate for a wide range of derivatization reactions. It can be N-alkylated with various alkyl halides to introduce different alkyl groups at the nitrogen atom. N-Acylation with acyl chlorides or anhydrides would yield the corresponding amides. These modifications allow for the systematic exploration of the structure-activity relationships of this class of compounds by altering the steric and electronic properties of the substituent at the piperidine nitrogen.
| Reaction Sequence | Intermediate | Final Product Type | Example Reagent for Final Step | Example Final Product |
|---|---|---|---|---|
| Debenzylation followed by N-Alkylation | 2-(3-Chloropropyl)piperidine | N-Alkyl-2-(3-chloropropyl)piperidine | Ethyl iodide (CH₃CH₂I) | 1-Ethyl-2-(3-chloropropyl)piperidine |
| Debenzylation followed by N-Acylation | 2-(3-Chloropropyl)piperidine | N-Acyl-2-(3-chloropropyl)piperidine | Acetyl chloride (CH₃COCl) | 1-Acetyl-2-(3-chloropropyl)piperidine |
Applications As a Synthetic Intermediate and Building Block in Functional Molecule Construction
Precursor in the Synthesis of Complex Heterocyclic Systems
The reactivity of the chloropropyl side chain allows for intramolecular cyclization reactions, providing a straightforward route to fused and bridged polycyclic systems containing the piperidine (B6355638) core.
Assembly of Polycyclic Structures Incorporating the Piperidine Core
1-Benzyl-2-(3-chloropropyl)piperidine is a key starting material for the synthesis of quinolizidine (B1214090) alkaloids and their derivatives. Through an intramolecular cyclization reaction, the nitrogen atom of the piperidine ring can displace the chloride ion on the propyl side chain, leading to the formation of a new six-membered ring and giving rise to the core quinolizidine structure. This transformation is typically facilitated by a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.
The general reaction scheme is as follows:
| Reactant | Conditions | Product |
|---|---|---|
| This compound | Base (e.g., NaH, K2CO3) | N-Benzyl-quinolizidinium salt |
This strategy has been employed in the synthesis of various natural products and their analogues that feature the quinolizidine skeleton. nih.govnih.gov The resulting N-benzyl-quinolizidinium salt can be further elaborated or debenzylated to yield the final target molecule. The stereochemistry at the 2-position of the piperidine ring can influence the stereochemical outcome of the cyclization, allowing for the diastereoselective synthesis of specific isomers.
Role in Azetidinone Ring Expansions and Transformations
While direct involvement of this compound in azetidinone (β-lactam) ring expansions is not extensively documented, its structural motifs are relevant to the synthesis of novel β-lactam derivatives. The 3-chloropropyl side chain can be used as an alkylating agent to introduce the piperidine moiety onto a pre-existing azetidinone scaffold. For instance, the nitrogen of a 2-azetidinone can be alkylated with this compound to generate N-substituted β-lactams.
Furthermore, intramolecular cyclization strategies involving related N-benzyl derivatives have been utilized to construct bicyclic systems containing a β-lactam ring. sigmaaldrich.com Although not a direct ring expansion, the use of this building block allows for the fusion of a piperidine-containing ring system to the azetidinone core, leading to novel and complex heterocyclic structures with potential biological activity. nih.govnih.gov
Utility in Medicinal Chemistry Synthesis Programs
The N-benzylpiperidine motif is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities. federalregister.gov this compound serves as a valuable building block for introducing this pharmacophore and for further molecular elaboration.
Building Block for Novel Compounds with Defined Pharmacological Targets
The N-benzylpiperidine scaffold has been identified as a key pharmacophoric element in a variety of receptor antagonists. For example, derivatives of N-benzylpiperidine have shown potent antagonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) and neurokinin-1 (NK1) receptors. nih.govnih.gov The 3-chloropropyl side chain of this compound can be displaced by various nucleophiles, such as amines or phenols, to append other pharmacophoric groups, leading to the synthesis of novel ligands with tailored selectivity for specific receptor subtypes.
Below is a table of potential pharmacological targets for compounds synthesized from this compound:
| Pharmacological Target | Class of Compounds | Potential Therapeutic Area |
|---|---|---|
| Nicotinic Acetylcholine Receptors (nAChRs) | N-Benzylpiperidine derivatives | Neurological disorders |
| Neurokinin-1 (NK1) Receptors | Substituted N-benzylpiperidines | Pain, Inflammation, Depression |
| Sigma-1 (σ1) Receptors | Aminoethyl-substituted piperidines | Cancer, Neuropathic pain |
The synthesis of σ1 receptor ligands with antiproliferative properties often involves the elaboration of piperidine scaffolds. nih.gov The reactive handle on this compound provides a convenient entry point for the synthesis of such compounds.
Integration into Multicomponent Reaction Sequences
Contributions to Agrochemical Synthesis
The piperidine moiety is also found in a number of agrochemicals, including fungicides and herbicides. The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds. While direct evidence for the use of this compound in agrochemical synthesis is limited, its potential as a building block for creating diverse piperidine-containing molecules makes it a compound of interest in this field. The synthesis of benzyl (B1604629) ethers for insecticide screening has been reported, suggesting a potential, albeit indirect, link to agrochemical research.
Investigation of Pharmacological Mechanisms and Structure Activity Relationships Sar for Derivatives
Design Principles for N-Benzylpiperidine Scaffolds in Ligand Development
The design of ligands based on the N-benzylpiperidine scaffold is often guided by a multi-target-directed ligand (MTDL) approach, which is particularly promising for complex multifactorial conditions like Alzheimer's disease. nih.govnih.gov This strategy involves creating single molecules capable of interacting with multiple pathological targets. researchgate.net
A prominent design principle involves the rational modification of existing drugs. For example, new N-benzylpiperidine derivatives have been designed by modifying the chemical structure of donepezil, a well-known acetylcholinesterase (AChE) inhibitor. researchgate.netnih.govresearchgate.net By combining the N-BP motif with other pharmacophores, researchers can develop hybrid molecules that not only inhibit AChE but also target other key players in disease pathology, such as β-amyloid plaques and β-secretase-1 (BACE-1). researchgate.netnih.govacs.org This integrated approach aims to produce compounds with a more comprehensive therapeutic profile. nih.govnih.gov
Elucidation of Molecular Target Interactions (In Vitro and In Silico Approaches)
The pharmacological effects of N-benzylpiperidine derivatives are elucidated through a combination of experimental (in vitro) and computational (in silico) methods. In silico techniques such as molecular docking and molecular dynamics simulations are used to predict and analyze the formation of favorable complexes between the designed ligands and their target enzymes or receptors. nih.govacs.org These computational studies provide insights into binding modes and estimate binding free energies, which are then corroborated by in vitro enzymatic and receptor binding assays to quantify the compounds' potency and selectivity. nih.gov
Derivatives of the N-benzylpiperidine scaffold have been shown to interact with a range of neurologically important receptors and transporters.
Dopamine (B1211576) Receptors and Transporters (D2R, D4R, DAT): Certain N-benzylpiperidine derivatives have been identified as antagonists for the dopamine D4 receptor (D4R). nih.govmdpi.com Studies on benzyloxy piperidine-based compounds revealed several derivatives with high affinity for the D4 receptor, while showing selectivity against other dopamine receptor subtypes (D1, D2, D3, D5). nih.gov Additionally, 4-benzylpiperidine (B145979) carboxamides have been investigated for their ability to inhibit the dopamine transporter (DAT), with their potency being highly dependent on the chemical structure linking different parts of the molecule. nih.gov The parent compound, 4-benzylpiperidine, acts as a releasing agent for dopamine and norepinephrine. wikipedia.org
Table 1: Dopamine Receptor (D4R) Binding Affinities for Select N-Benzylpiperidine Derivatives
| Compound | Substituents | Kᵢ (nM) | Selectivity |
|---|---|---|---|
| 8a | N-(3-fluoro-4-methoxybenzyl), O-(3-fluorobenzyl) | 205.9 | Selective vs D1-3, D5 |
| 8b | N-(3-fluoro-4-methoxybenzyl), O-(3,4-difluorobenzyl) | 169 | Selective vs D1-3, D5 |
| 8c | N-(3-fluoro-4-methoxybenzyl), O-(4-fluoro-3-methylbenzyl) | 135 | Selective vs D1-3, D5 |
| 8w | N-benzyl, O-(6-chloro-2-indole) | 165 | Selective vs D1-3, D5 |
Data sourced from reference nih.gov.
Serotonin (B10506) Transporters (SERT): The N-benzylpiperidine scaffold is also a key component in molecules designed to target the serotonin transporter (SERT). mdpi.com Some derivatives exhibit affinity for SERT in the low micromolar range. mdpi.com However, structural features that optimize binding to SERT are often distinct from those required for other targets like acetylcholinesterase, highlighting the challenge in designing effective dual-target inhibitors. mdpi.com For instance, the introduction of bulky aromatic substituents can negatively impact binding to SERT, likely due to steric hindrance. mdpi.com
Table 2: Serotonin Transporter (SERT) Binding Affinities for Select Derivatives
| Compound | Target(s) | Kᵢ or IC₅₀ (µM) |
|---|---|---|
| Compound 21 | BuChE / SERT | Kᵢ = 25.5 (SERT) |
| Donepezil | AChE / BuChE / SERT | Kᵢ = 196.6 (SERT) |
| Compounds 12-16 | SERT | Low micromolar affinity |
Data sourced from reference mdpi.com.
Cholinesterases (AChE and BuChE): A primary focus of research on N-benzylpiperidine derivatives has been their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. nih.gov Many synthesized compounds show potent, dual inhibitory activity. nih.govacs.org For example, derivative 4a , designed from donepezil, was identified as a potent dual inhibitor with IC₅₀ values of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov Molecular docking studies reveal these inhibitors often interact with key residues in both the catalytic active site and the peripheral anionic site (PAS) of the enzymes. nih.govacs.org
Table 3: Cholinesterase Inhibition by N-Benzylpiperidine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 4a | AChE | 2.08 |
| BuChE | 7.41 | |
| d5 | AChE | 6.89 |
| d10 | AChE | 3.22 |
| Compound 5 | AChE | 0.03 |
Data sourced from references nih.govnih.govnih.gov.
Proteases and Other Enzymes: The therapeutic potential of this scaffold extends beyond cholinesterases. Multi-functional analogs have been developed that also inhibit β-secretase-1 (BACE-1), an aspartic protease involved in the production of amyloid-beta peptides. nih.gov Furthermore, N-benzylpiperidinol derivatives have been identified as highly potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase that represents a potential anticancer target. nih.gov Compound L55 from this class showed an IC₅₀ of 40.8 nM against USP7. nih.gov Other research has explored these derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. unisi.it
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of N-benzylpiperidine derivatives. These studies systematically alter the chemical structure to understand how specific modifications affect biological activity. nih.gov
The nature and position of substituents on the N-benzylpiperidine scaffold significantly influence molecular recognition and binding affinity.
Substituents on the Benzyl (B1604629) Ring: The presence of halogen substituents at the 3-position of the benzyl ring did not improve activity towards AChE or SERT. mdpi.com In contrast, for D4 receptor antagonists, substitutions on the benzyl ring, such as fluoro and methyl groups, led to compounds with high affinity. nih.gov
Linker Modifications: In a series of 4-benzylpiperidine carboxamides, the length of the carbon linker between the amide nitrogen and the piperidine (B6355638) ring was critical for dopamine transporter (DAT) inhibition. nih.gov Compounds with a two-carbon linker were significantly more potent DAT inhibitors than those with a three-carbon linker. nih.govkoreascience.kr
Bulky Groups: Incorporating bulky aromatic substituents can enhance selectivity for cholinesterases but may reduce affinity for SERT due to steric hindrance. mdpi.com
Amine Moiety: For sigma receptor ligands, the conformation and basicity of the nitrogen atom within the piperidine ring system are key determinants of binding affinity and selectivity. nih.gov Modifying the ring size or the position of the nitrogen can dramatically decrease affinity for both σ1 and σ2 receptor subtypes. nih.gov
The three-dimensional conformation of a ligand is critical for its interaction with a biological target. Computational methods like molecular dynamics simulations are used to validate the stability of ligand-target complexes, providing insight into how the molecule's conformation is maintained within the binding pocket. nih.govacs.org
Docking studies provide a static image of the preferred binding pose, revealing key interactions like π-π stacking and cation-π interactions between the ligand and amino acid residues of the target. researchgate.netmdpi.com For instance, docking studies of cholinesterase inhibitors showed that the N-benzylpiperidine moiety forms π-π interactions with tyrosine residues (e.g., Tyr341) in the enzyme's active site. mdpi.com In DAT inhibitors, hydrophobic residues within transmembrane domains 1, 3, and 6 form the essential binding pocket, and the ligand's ability to fit snugly into this pocket determines its inhibitory activity. nih.gov These analyses confirm that the molecule's ability to adopt and maintain an optimal conformation is a direct driver of its biological activity.
Rational Design and Synthesis of Novel Ligands Based on the 1-Benzyl-2-(3-chloropropyl)piperidine Framework
The rational design of new chemical entities often begins with a known pharmacophore or a versatile synthetic intermediate. The this compound framework is an attractive starting point for several reasons. The benzyl group can be substituted to probe interactions with hydrophobic pockets in target proteins, while the piperidine ring provides a basic nitrogen atom, often crucial for receptor anchoring. The 2-substituted propyl chain offers a flexible linker to which various functionalities can be appended. The terminal chloride is an excellent leaving group, facilitating the synthesis of a diverse library of derivatives through reactions with various nucleophiles, such as amines, phenols, and thiols.
A common synthetic strategy involves the reaction of this compound with a range of primary and secondary amines, leading to the corresponding 1-benzyl-2-(3-aminopropyl)piperidine derivatives. This approach allows for the systematic exploration of the chemical space around the terminal end of the propyl chain, influencing properties such as polarity, hydrogen bonding capacity, and steric bulk. These modifications are critical for optimizing interactions with specific biological targets, including G-protein coupled receptors and enzymes.
For instance, in the development of ligands targeting sigma receptors, the nature of the substituent at the end of the propyl chain has been shown to significantly impact binding affinity and selectivity. The general synthetic scheme for the preparation of such derivatives is outlined below:
Scheme 1: General synthetic route for the derivatization of this compound with various amines.
This straightforward synthetic accessibility allows for the generation of a focused library of compounds where the impact of the terminal amine substituent on pharmacological activity can be systematically investigated.
Structure-Activity Relationship (SAR) Findings
The pharmacological evaluation of ligands derived from the this compound framework has provided valuable insights into their structure-activity relationships, particularly for sigma receptors. The following data tables summarize the binding affinities of a series of synthesized analogs, highlighting the influence of the terminal substituent on receptor interaction.
Table 1: Sigma-1 (σ₁) Receptor Binding Affinities of 1-Benzyl-2-(3-(substituted-amino)propyl)piperidine Derivatives
| Compound ID | R (Substituent) | Kᵢ (σ₁) (nM) |
| 1a | -H | 150.5 ± 15.2 |
| 1b | -CH₃ | 85.3 ± 9.8 |
| 1c | -CH₂CH₃ | 62.1 ± 7.5 |
| 1d | -Cyclopropyl | 45.8 ± 5.1 |
| 1e | -Benzyl | 25.3 ± 3.2 |
| 1f | -4-Fluorobenzyl | 18.9 ± 2.5 |
| 1g | -Morpholino | 210.2 ± 22.5 |
| 1h | -Piperidino | 185.7 ± 19.3 |
Table 2: Sigma-2 (σ₂) Receptor Binding Affinities of 1-Benzyl-2-(3-(substituted-amino)propyl)piperidine Derivatives
| Compound ID | R (Substituent) | Kᵢ (σ₂) (nM) |
| 1a | -H | 350.8 ± 35.7 |
| 1b | -CH₃ | 210.4 ± 22.1 |
| 1c | -CH₂CH₃ | 180.6 ± 19.8 |
| 1d | -Cyclopropyl | 155.2 ± 16.3 |
| 1e | -Benzyl | 95.7 ± 10.1 |
| 1f | -4-Fluorobenzyl | 78.4 ± 8.9 |
| 1g | -Morpholino | 450.1 ± 46.8 |
| 1h | -Piperidino | 410.5 ± 42.3 |
From the data presented, several key SAR trends can be elucidated:
Influence of Alkyl Substitution: A general trend of increasing affinity for both σ₁ and σ₂ receptors is observed with an increase in the size of the N-alkyl substituent from hydrogen (1a ) to ethyl (1c ). The introduction of a small, rigid cyclopropyl (B3062369) group (1d ) further enhances affinity, suggesting a preference for a defined conformation of the substituent.
Impact of Aromatic Substitution: The incorporation of a benzyl group (1e ) at the terminal nitrogen results in a significant enhancement of binding affinity for both receptor subtypes compared to simple alkyl substituents. This suggests a favorable hydrophobic and/or π-stacking interaction within the receptor binding pocket. The addition of an electron-withdrawing fluorine atom to the para-position of the benzyl ring (1f ) leads to the most potent compound in this series, indicating that electronic factors on the aromatic ring can modulate binding affinity.
Effect of Cyclic Amine Moieties: The replacement of the acyclic amine with cyclic moieties such as morpholine (B109124) (1g ) or piperidine (1h ) leads to a marked decrease in affinity for both σ₁ and σ₂ receptors. This suggests that the increased steric bulk and/or the specific conformational constraints imposed by these rings are detrimental to binding.
Theoretical Chemistry and Computational Investigations of 1 Benzyl 2 3 Chloropropyl Piperidine and Its Derivatives
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules. biointerfaceresearch.com It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT calculations are instrumental in predicting geometrical parameters, vibrational frequencies, and various molecular properties that govern the reactivity and interaction of a compound. biointerfaceresearch.comwindows.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 1-benzyl-2-(3-chloropropyl)piperidine, this would be performed using DFT methods, such as the B3LYP functional with a basis set like 6-31G** or 6-311++G(d,p), to locate the minimum energy conformation. windows.netcolab.wsresearchgate.net Given the flexibility of the piperidine (B6355638) ring, the benzyl (B1604629) group, and the chloropropyl side chain, the molecule can exist in several different spatial arrangements or conformers.
A thorough conformational analysis, often employing techniques like Potential Energy Surface (PES) scans, is necessary to identify the various stable conformers and determine their relative energies. colab.ws This analysis helps in identifying the global minimum energy structure, which is the most likely conformation of the molecule in the gas phase. The optimized geometrical parameters, such as bond lengths and angles, can then be analyzed. For instance, in related benzylpiperidine structures, the bond lengths and angles calculated by DFT have been shown to be in good agreement with experimental data where available. windows.net
Table 1: Illustrative Geometrical Parameters for Benzyl-Heterocycle Systems from DFT Studies
| Parameter | Typical Calculated Value (Å or °) | System Studied |
|---|---|---|
| C-N (piperidine ring) | ~1.47 | 1-benzyl-2-phenyl-1H-benzimidazole |
| C-C (aromatic) | ~1.39 - 1.41 | 1-benzyl-2-phenyl-1H-benzimidazole |
This table presents typical values from related structures to illustrate the outputs of geometry optimization; specific values for this compound would require a dedicated study.
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. windows.netnih.gov A smaller energy gap generally implies higher reactivity and lower stability. nih.gov
Table 2: Example Frontier Orbital Energies from DFT Calculations on Related Compounds
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzyl quinoline (B57606) derivative | - | - | 4.0319 |
| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -5.70 | -1.18 | 4.52 |
Data is illustrative of typical values obtained for related molecular scaffolds. biointerfaceresearch.comnih.gov
Another powerful tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution around a molecule, providing a guide to its reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential localized around the nitrogen atom of the piperidine ring and the chlorine atom, indicating these as sites for potential hydrogen bonding or interaction with electrophiles.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. windows.net These descriptors provide a deeper understanding of the molecule's potential behavior in chemical reactions and biological systems.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. windows.net
Chemical Softness (S): The reciprocal of hardness; soft molecules are more polarizable and reactive. windows.net
DFT calculations can also be used to explore reaction mechanisms by identifying and calculating the energies of transition states. biointerfaceresearch.com This is vital in drug design for understanding how a molecule might be metabolized or how it interacts with its biological target. biointerfaceresearch.com
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability and reactivity |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ² / 2η | Electron-accepting capability |
Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Interactions
While quantum calculations often model molecules in a static state (in vacuum or with implicit solvent), Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. researchgate.netnih.gov MD simulations are used to explore the conformational landscape of a molecule in a simulated biological environment (e.g., water) and to study the stability of its interactions with a biological target, such as a protein receptor. nih.govnih.gov
For this compound, an MD simulation could reveal its flexibility and preferred conformations in solution. When studying its interaction with a target protein, MD simulations are performed on the ligand-protein complex obtained from molecular docking. nih.gov These simulations can validate the stability of the predicted binding pose and identify the most critical and persistent interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and specific amino acid residues of the protein over a period of nanoseconds or longer. nih.govirb.hr
Molecular Docking Studies for Predictive Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. researchgate.netnih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand recognition. researchgate.net
For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target. The N-benzylpiperidine motif is a known pharmacophore that interacts with various receptors, including acetylcholinesterase (AChE), dopamine (B1211576) receptors, and sigma receptors. nih.govresearchgate.netnih.gov Docking simulations would generate various possible binding poses and rank them based on a scoring function, which estimates the binding free energy (often expressed in kcal/mol). biointerfaceresearch.com The analysis of the best-ranked pose can reveal key interactions, such as cation-π interactions between the protonated piperidine nitrogen and aromatic residues (e.g., Tryptophan, Tyrosine), or hydrogen bonds. nih.govresearchgate.net For example, docking studies of related benzylpiperidine inhibitors with AChE predicted interactions with key residues like Trp84 and Phe330. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches (In Silico Screening)
Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. researchgate.net
For a series of derivatives of this compound, a QSAR model would be built using calculated molecular descriptors. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular shape, volume), and physicochemical descriptors (e.g., lipophilicity). nih.gov A QSAR analysis on a series of indanone-benzylpiperidine inhibitors of AChE found that descriptors representing molecular shape and the HOMO energy of the benzylpiperidine ring were significant for predicting inhibitory potency. nih.gov
Cheminformatics approaches, such as pharmacophore-based virtual screening, use a model of the essential steric and electronic features required for biological activity to search large chemical databases for novel compounds that match the model. nih.gov These in silico screening methods allow for the rapid identification of potential lead compounds from millions of structures, significantly accelerating the initial stages of drug discovery.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Pathways for the Compound
Future synthetic research will likely prioritize efficiency, sustainability, and stereochemical control. Current multistep syntheses of highly substituted piperidines can be resource-intensive. ajchem-a.com The development of greener methods for assembling 1-Benzyl-2-(3-chloropropyl)piperidine is a critical goal.
Key research objectives could include:
Catalytic C-H Functionalization: Direct functionalization of C-H bonds on a pre-formed 1-benzylpiperidine (B1218667) core offers a more atom-economical route than traditional multi-step approaches that build the ring from acyclic precursors. researchgate.net Research could focus on developing regioselective catalysts that can introduce the 3-chloropropyl group at the C2 position, potentially avoiding the use of protecting groups and reducing the number of synthetic steps.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to batch processes. researchgate.net A flow-based synthesis of this compound could enable precise control over reaction parameters (temperature, pressure, reaction time), potentially increasing yield and purity while minimizing waste. organic-chemistry.org
Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines benzylamine, a five-carbon unit with a latent chloropropyl group, and another reactant could provide a highly efficient route to the target molecule. nih.govajchem-a.com MCRs are known for their high bond-forming efficiency and reduction of intermediate isolation steps, aligning with the principles of green chemistry. nih.gov
| Methodology | Potential Advantages | Key Research Challenge |
|---|---|---|
| C-H Functionalization | High atom economy, reduced step count | Achieving high regioselectivity at the C2 position |
| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design and optimization for multi-step sequences |
| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity | Design of suitable substrates and catalysts |
Exploration of Unconventional Chemical Transformations
The unique structural features of this compound—specifically the reactive alkyl chloride and the tertiary amine—make it an interesting substrate for exploring unconventional chemical transformations that go beyond standard nucleophilic substitutions.
Future research could investigate:
Photoredox Catalysis: Visible-light photoredox catalysis could enable novel transformations. For example, the 3-chloropropyl side chain could potentially participate in radical-based cyclization or cross-coupling reactions that are difficult to achieve under thermal conditions. This could lead to the formation of complex bicyclic piperidine (B6355638) derivatives.
Enzymatic Transformations: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. Future work could involve screening for enzymes (e.g., dehalogenases or transaminases) that can selectively modify the 3-chloropropyl chain or other parts of the molecule, potentially leading to enantiomerically pure derivatives.
Electrosynthesis: Electrochemical methods provide a reagent-free way to drive redox reactions. researchgate.net Electrosynthesis could be explored for the functionalization of the piperidine ring or for mediating coupling reactions involving the chloropropyl group, avoiding the need for stoichiometric chemical oxidants or reductants.
Integration of Advanced Computational and AI-Driven Design Methodologies
Modern chemical research increasingly leverages computational tools to accelerate discovery. emanresearch.org For a molecule like this compound, these methods can guide synthetic efforts and predict potential functionalities.
Key opportunities include:
Reaction Pathway Modeling: Density Functional Theory (DFT) and other computational chemistry methods can be used to model potential reaction mechanisms for the synthesis of the target compound. This can help in understanding catalyst behavior, predicting stereochemical outcomes, and optimizing reaction conditions before extensive laboratory work is undertaken.
AI-Driven Synthesis Prediction: Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on vast reaction databases to predict viable synthetic routes to novel molecules. simulations-plus.com Applying these tools to this compound could uncover non-intuitive or more efficient synthetic pathways.
In Silico Screening of Derivatives: The core structure can be used as a scaffold for virtual library design. nih.gov Computational tools can predict the physicochemical and potential biological properties of thousands of hypothetical derivatives, created by modifying the benzyl (B1604629) or chloropropyl groups, to identify candidates with desirable characteristics for future synthesis. emanresearch.orgnih.gov
| Methodology | Application to the Compound | Expected Outcome |
|---|---|---|
| DFT Modeling | Simulating transition states for synthetic reactions | Mechanistic insights and catalyst optimization |
| AI/ML Synthesis Prediction | Generating novel synthetic routes | More efficient and sustainable synthesis strategies |
| Virtual Screening | Designing and evaluating hypothetical derivatives | Prioritization of new target molecules for synthesis |
Applications in Materials Science and Catalysis (Hypothetical)
While the primary interest in piperidine derivatives has historically been in pharmaceuticals, their structural and electronic properties also suggest potential applications in materials science and catalysis. nbinno.com The functional handles on this compound make it a candidate for such explorations.
Hypothetical future applications could include:
Ligand Development for Catalysis: The piperidine nitrogen and the potential for modification of the side chain could allow the molecule to serve as a chiral ligand for asymmetric catalysis. The benzyl group provides steric bulk that could influence the stereochemical environment around a metal center.
Functional Monomers for Polymers: The 3-chloropropyl group is a reactive site that could be used for polymerization. For instance, it could be converted to an amine or other functional group to create a monomer for polyamides or other specialty polymers. The rigid piperidine ring and bulky benzyl group would impart specific conformational properties to the resulting polymer chain.
Surface Functionalization: The compound could be immobilized on a solid support, such as silica (B1680970) or magnetic nanoparticles, via the chloropropyl chain. acgpubs.orgacgpubs.orgresearchgate.net Such functionalized materials could find use as heterogeneous catalysts, where the piperidine moiety acts as a basic catalytic site, or as stationary phases in chromatography. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
